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molecular formula C11H14N2OS B8402198 (RS)-5-(3-amino-phenyl)-5-methyl-morpholine-3-thione

(RS)-5-(3-amino-phenyl)-5-methyl-morpholine-3-thione

Cat. No. B8402198
M. Wt: 222.31 g/mol
InChI Key: YEHVZPCPIOZARL-UHFFFAOYSA-N
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Patent
US08188079B2

Procedure details

Lawesson's reagent (0.69 g, 1.64 mmol, 1.3 eq.) was added in one portion to a suspension of 5-(3-amino-phenyl)-5-methyl-morpholin-3-one (0.26 g, 1.26 mmol) in 1,2-dimethoxyethane (10 ml); the reaction mixture was stirred at 80° C. for 18 hours. After complete conversion, the solvent was partially removed at reduced pressure and the dark orange oil diluted with dichloromethane (5 ml) before washing with 1 M HCl (2×5 ml). The aqueous phase was brought to pH 8 and extracted with dichloromethane (4×10 ml) to yield the (RS)-5-(3-amino-phenyl)-5-methyl-morpholine-3-thione as a yellow oil (0.16 g, 57% of theory). Mass (calculated) C11H14N2OS [222.31]; (found) [M+H]+=223.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:10])=CC=1.[NH2:23][C:24]1[CH:25]=[C:26]([C:30]2([CH3:37])[NH:35][C:34](=O)[CH2:33][O:32][CH2:31]2)[CH:27]=[CH:28][CH:29]=1>COCCOC>[NH2:23][C:24]1[CH:25]=[C:26]([C:30]2([CH3:37])[NH:35][C:34](=[S:10])[CH2:33][O:32][CH2:31]2)[CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
0.26 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C1(COCC(N1)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete conversion, the solvent was partially removed at reduced pressure
ADDITION
Type
ADDITION
Details
the dark orange oil diluted with dichloromethane (5 ml)
WASH
Type
WASH
Details
before washing with 1 M HCl (2×5 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×10 ml)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1(COCC(N1)=S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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